molecular formula C5H10ClNO B3057210 Cyclopropanecarboximidic acid, methyl ester, hydrochloride CAS No. 77570-14-0

Cyclopropanecarboximidic acid, methyl ester, hydrochloride

Cat. No.: B3057210
CAS No.: 77570-14-0
M. Wt: 135.59 g/mol
InChI Key: GCLNUXLDJJFAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropanecarboximidic acid, methyl ester, hydrochloride (CAS: 77570-14-0) is a cyclopropane-derived imidate ester hydrochloride. Its structure features a strained cyclopropane ring attached to a carboximidic acid group esterified with a methyl group and stabilized as a hydrochloride salt. This compound is used in organic synthesis, particularly as an intermediate for forming amidines or nitrogen-containing heterocycles . Its hydrochloride form enhances solubility in polar solvents and stabilizes the reactive imidate moiety during reactions.

Properties

IUPAC Name

methyl cyclopropanecarboximidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-7-5(6)4-2-3-4;/h4,6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLNUXLDJJFAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552691
Record name Methyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77570-14-0
Record name Methyl cyclopropanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopropanecarboximidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboximidic acid, methyl ester, hydrochloride typically involves the reaction of cyclopropanecarboxylic acid with methanol in the presence of a hydrochloric acid catalyst. This esterification process results in the formation of the methyl ester, which is then converted to its hydrochloride salt form .

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclopropanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyclopropanecarboximidic acid, methyl ester, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclopropanecarboximidic Acid Ethyl Ester Hydrochloride (CAS: 52186-76-2)

  • Structural Difference : Ethyl ester substituent instead of methyl.
  • However, the hydrochloride salt mitigates this effect.
  • Applications : Widely used in industrial synthesis, with 12 suppliers listed, suggesting broader applicability than the methyl ester variant .
  • Reactivity : Longer alkyl chains may slow reaction kinetics in nucleophilic substitutions due to steric hindrance.

Cyclopropanecarboximidic Acid Butyl Ester Hydrochloride (CAS: 66381-67-7)

  • Structural Difference : Butyl ester substituent.
  • Properties : The butyl group significantly increases lipophilicity, making it less suitable for aqueous-phase reactions.
  • Applications: Limited to niche synthetic applications, with only one supplier reported .

Non-Cyclopropane Methyl Esters (e.g., Fatty Acid Methyl Esters)

  • Structural Difference : Lack of cyclopropane and imidate groups.
  • Properties : Straight-chain methyl esters (e.g., palmitic acid methyl ester, stearic acid methyl ester) are volatile and widely used in GC-MS analysis .

  • Reactivity : Unlike cyclopropanecarboximidic acid derivatives, these esters undergo hydrolysis or saponification rather than nucleophilic substitution.

Physicochemical and Functional Comparisons

Solubility and Volatility

Compound Solubility (Polar Solvents) Volatility (GC Suitability)
Methyl ester hydrochloride High (due to HCl salt) Low (unsuitable for GC)
Ethyl ester hydrochloride Moderate Low
Fatty acid methyl esters (e.g., palmitic acid methyl ester) Low High
  • Key Insight: The hydrochloride salt in cyclopropane derivatives reduces volatility, limiting their use in GC analysis compared to non-halogenated esters .

Biological Activity

Cyclopropanecarboximidic acid, methyl ester, hydrochloride (also known as pCPA methyl ester hydrochloride) is a compound of significant interest in biological research due to its role as a tryptophan hydroxylase inhibitor. This compound has implications in various fields, including neurobiology and pharmacology, particularly regarding serotonin synthesis and its associated behavioral effects.

  • Chemical Formula : C10_{10}H12_{12}ClN\O2_2.HCl
  • Molar Mass : 227.66 g/mol
  • Purity : ≥98% (as indicated by suppliers) .

This compound inhibits tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. By inhibiting this enzyme, the compound effectively reduces serotonin (5-HT) levels in the brain, which has been shown to impair cognitive functions such as reversal learning in animal models .

Effects on Neurobehavioral Functions

Research indicates that administration of pCPA methyl ester hydrochloride leads to significant alterations in behavior due to the depletion of serotonin levels. Notably:

  • Impaired Reversal Learning : In studies involving rats, the inhibition of 5-HT synthesis resulted in difficulties in tasks requiring cognitive flexibility .
  • Potential Antidepressant Activity : The modulation of serotonin levels may also suggest potential applications in treating mood disorders, although further research is needed to clarify this effect.

Case Studies and Experimental Data

Several studies have explored the biological effects of cyclopropanecarboximidic acid:

  • Cognitive Impairment Studies :
    • A study demonstrated that rats treated with pCPA methyl ester hydrochloride exhibited significant deficits in reversal learning tasks compared to control groups .
  • Serotonin Depletion :
    • The compound has been shown to effectively deplete serotonin levels in specific brain regions, including the orbitofrontal cortex, which is crucial for decision-making and emotional regulation .
  • Behavioral Assessments :
    • Behavioral tests indicated that serotonin depletion led to increased anxiety-like behaviors in rodent models, suggesting a link between serotonin levels and emotional states .

Data Table: Summary of Biological Effects

Study TypeEffect ObservedReference
Cognitive FunctionImpaired reversal learning
Neurotransmitter LevelsDecreased serotonin levels
Behavioral ChangesIncreased anxiety-like behaviors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboximidic acid, methyl ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarboximidic acid, methyl ester, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.